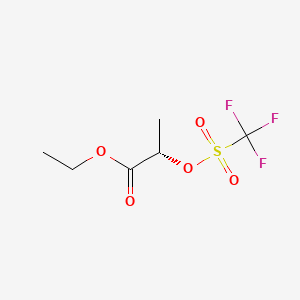

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

Description

The exact mass of the compound Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSBPHXTNVWICH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458790 | |

| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84028-88-6 | |

| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate: A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Chiral Triflate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering asymmetric synthesis a critical discipline. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, a chiral triflate, has emerged as a powerful and versatile building block in this context. Its strategic importance lies in the convergence of a stereodefined center and an exceptionally reactive leaving group, the trifluoromethanesulfonyl (triflate) moiety. This guide provides a comprehensive technical overview of this reagent, from its synthesis and fundamental reactivity to its applications in the construction of complex molecular architectures.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₆H₉F₃O₅S | [1] |

| Molecular Weight | 250.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 34 °C at 0.005 mmHg | N/A |

| Density | 1.342 g/mL at 25 °C | N/A |

| Refractive Index (n20/D) | 1.374 | N/A |

| Optical Activity ([α]20/D) | -44° (neat) | N/A |

| Storage Temperature | −20°C | [2] |

| Primary Hazards | Corrosive, causes severe skin burns and eye damage | [1] |

Synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate: A Protocol Rooted in Reactivity

The synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is achieved through the reaction of commercially available ethyl (S)-lactate with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base. The following protocol is a representative procedure adapted from established methods for the triflation of alcohols.[3]

Experimental Protocol:

Materials:

-

Ethyl (S)-lactate

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add ethyl (S)-lactate (1.0 equivalent) and anhydrous dichloromethane (DCM, sufficient to make a ~0.5 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add anhydrous pyridine (1.1 equivalents) dropwise to the stirred solution.

-

To the dropping funnel, add a solution of trifluoromethanesulfonic anhydride (1.1 equivalents) in anhydrous DCM.

-

Add the triflic anhydride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of cold saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Triflic anhydride is extremely reactive towards water. All glassware must be rigorously dried, and anhydrous solvents and reagents are essential to prevent decomposition of the anhydride and ensure high yields.

-

Low Temperature (-78 °C): The triflation reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the formation of byproducts.

-

Non-nucleophilic Base (Pyridine): A base is required to neutralize the triflic acid byproduct formed during the reaction. Pyridine is a suitable choice as it is a strong enough base for this purpose but is not sufficiently nucleophilic to compete with the alcohol in reacting with the highly electrophilic triflic anhydride.

-

Quenching with NaHCO₃: The addition of a weak base like sodium bicarbonate safely neutralizes any unreacted triflic anhydride and the triflic acid byproduct, preventing their hazardous effects during workup.

The Power of the Triflate: Understanding its Superior Leaving Group Ability

The triflate anion (CF₃SO₃⁻) is one of the best leaving groups in organic chemistry. Its exceptional ability to depart during nucleophilic substitution reactions is a consequence of its extreme stability. This stability arises from two key factors:

-

Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the sulfonate group. This inductive effect disperses the negative charge of the anion.

-

Resonance Stabilization: The negative charge is also delocalized across the three oxygen atoms through resonance.

The combination of these effects makes the triflate anion a very weak base, and consequently, an excellent leaving group. This high reactivity allows for nucleophilic substitution reactions to occur under mild conditions with a wide range of nucleophiles.[4][5]

Mechanism of Action: Stereoinvertive Nucleophilic Substitution

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is an ideal substrate for Sₙ2 reactions. The reaction proceeds via a backside attack of the nucleophile on the stereogenic carbon, leading to an inversion of configuration. This stereospecificity is a cornerstone of its utility in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product with high fidelity.[6]

Caption: Sₙ2 reaction mechanism at the chiral center.

Applications in Drug Development and Asymmetric Synthesis

The ability to introduce a variety of functionalities with a predictable stereochemical outcome makes Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate a valuable tool for medicinal chemists.

-

Synthesis of Chiral Amines and Amino Acids: Nucleophilic substitution with azide, followed by reduction, provides a reliable route to chiral α-amino acids and their derivatives, which are fundamental components of many pharmaceuticals.

-

Formation of Chiral Ethers and Thioethers: Reaction with alkoxides or thiolates allows for the synthesis of chiral ethers and thioethers, motifs present in numerous bioactive molecules.

-

Carbon-Carbon Bond Formation: The use of organocuprates and other carbon nucleophiles enables the construction of new carbon-carbon bonds at the stereogenic center, facilitating the synthesis of complex carbon skeletons.

-

Synthesis of Chelating Agents for Medical Imaging: This chiral triflate has been utilized in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA). These chelates are important for the development of contrast agents in magnetic resonance imaging (MRI).

-

Stereoinvertive Silylation: It serves as a substrate in copper-catalyzed stereoinvertive nucleophilic silylation reactions to produce α-silylated carboxyl compounds, which are versatile intermediates in organic synthesis.

Safety, Handling, and Disposal: A Scientist's Responsibility

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate and its precursor, triflic anhydride, are highly reactive and corrosive substances that demand careful handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate film).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Work should always be conducted in a well-ventilated chemical fume hood.[7]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases. Storage at -20°C is recommended to maintain stability.[2]

Quenching and Disposal:

Unreacted triflic anhydride and triflate esters must be quenched before disposal. A recommended procedure involves the slow, cautious addition of the reactive material to a stirred, cooled solution of a high-boiling point alcohol, such as isopropanol, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8] All waste should be disposed of in accordance with local, state, and federal regulations.

Caption: Key safety and handling considerations.

Conclusion

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is a testament to the power of strategic molecular design. By combining a pre-defined stereocenter with a hyper-reactive leaving group, it provides a reliable and versatile platform for the construction of complex, enantiomerically enriched molecules. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is not just beneficial—it is a gateway to innovation and the efficient synthesis of the next generation of therapeutic agents.

References

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

- Ji, Y., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.

-

Amerigo Scientific. (n.d.). Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (≥96%). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]

- Moura, J. L., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

-

Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES. Retrieved from [Link]

-

Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

PubMed. (2025, March 27). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Retrieved from [Link]

- Google Patents. (n.d.). US6469206B2 - Process for the preparation of triflic anhydride.

-

ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

-

PubMed Central. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl.... Retrieved from [Link]

-

Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]

-

NIH. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]

-

PubMed. (2024, May 2). Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620B1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

ResearchGate. (n.d.). The calculated and experimental 13C and 1H NMR isotropic chemical.... Retrieved from [Link]

-

MDPI. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2001066516A1 - Process for the preparation of triflic anhydride.

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]

- Google Patents. (n.d.). CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.

-

PubMed Central. (n.d.). Special Issue: Asymmetric Synthesis 2017. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,3,3,3-tetrafluoropropanoate. Retrieved from [Link]

Sources

- 1. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | C6H9F3O5S | CID 11207429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (≥96%) - Amerigo Scientific [amerigoscientific.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. kgroup.du.edu [kgroup.du.edu]

An In-Depth Technical Guide to Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate: Properties, Reactivity, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, a chiral triflate ester, has emerged as a valuable and versatile reagent in modern organic synthesis. Its unique combination of a stereochemically defined center and a highly reactive trifluoromethanesulfonyloxy (triflate) leaving group makes it an ideal precursor for the stereoselective introduction of a propionate moiety. This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity in key synthetic transformations, and offers detailed protocols for its application, particularly in the synthesis of advanced chelating agents and silicon-containing compounds relevant to drug discovery and development. The strategic importance of this reagent lies in its ability to facilitate nucleophilic substitution reactions with high fidelity, enabling the construction of complex chiral molecules with precise stereochemical control.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physical and chemical properties of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is paramount for its effective and safe use in the laboratory. The presence of the electron-withdrawing triflate group significantly influences its reactivity and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉F₃O₅S | |

| Molecular Weight | 250.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.342 g/mL at 25 °C | |

| Boiling Point | 34 °C at 0.005 mmHg | |

| Refractive Index | n20/D 1.374 | |

| Optical Activity | [α]20/D −44°, neat | |

| Storage Temperature | −20°C | |

| Purity | ≥96% |

Note: The compound is often supplied with ~1% MgO as a stabilizer.[1] It is classified as a corrosive liquid and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Chemical Properties and Reactivity: The Power of the Triflate Leaving Group

The synthetic utility of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is dominated by the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate group is one of the best-known leaving groups in organic chemistry due to the high stability of its conjugate acid, triflic acid (pKa ≈ -14). This inherent stability facilitates its departure during nucleophilic substitution reactions, allowing for reactions to proceed under mild conditions with a wide range of nucleophiles.

Stereoinvertive Nucleophilic Substitution

A key feature of reactions involving this chiral triflate is the predictable stereochemical outcome. The reaction typically proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the stereocenter. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds, a critical requirement in drug development.

Caption: Generalized Sₙ2 reaction of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Applications in Drug Development and Advanced Material Synthesis

The unique reactivity profile of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate has led to its application in several areas of chemical research, most notably in the synthesis of complex molecules for medical imaging and as a substrate for novel carbon-silicon bond-forming reactions.

Synthesis of DOTMA-Based Chelates for Medical Imaging

One of the significant applications of this chiral propionate is in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA).[1][2] These macrocyclic chelators are used to complex with lanthanide ions (e.g., Gd³⁺) to create contrast agents for magnetic resonance imaging (MRI). The stereochemistry of the methyl groups on the pendant arms, introduced via the chiral triflate, has been shown to influence the water exchange kinetics and the overall stability of the resulting metal complexes, which are critical parameters for the efficacy of MRI contrast agents.[3] The use of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate in this context provides a route to enantiomerically pure chelates.[3]

Experimental Protocol: Synthesis of a DOTMA precursor (Conceptual)

The following is a conceptualized protocol based on the general principles of alkylating cyclen derivatives. For the exact, validated procedure, please refer to the primary literature.

-

Dissolution of Cyclen: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in anhydrous acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate, to the solution.

-

Controlled Addition of the Triflate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate in anhydrous acetonitrile to the stirred suspension. The slow addition is crucial to control the exothermicity of the reaction and to minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to isolate the tetra-alkylated cyclen derivative.

-

Hydrolysis: The resulting ester can then be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to yield the corresponding tetra-carboxylic acid (DOTMA).

Caption: Workflow for the synthesis of a DOTMA precursor.

Copper-Catalyzed Stereoinvertive Nucleophilic Silylation

A more recent and innovative application of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is as a substrate in the copper-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters.[4][5] This reaction provides a novel route to α-silylated carbonyl compounds, which are valuable building blocks in organic synthesis and medicinal chemistry. The reaction proceeds with a high degree of stereospecificity, with the incoming silyl nucleophile displacing the triflate group with inversion of configuration.[4][5]

Experimental Protocol: Copper-Catalyzed Silylation of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

The following protocol is adapted from the work of Scharfbier et al. (2017).[4]

-

Preparation of the Reaction Vessel: In a glovebox, add Cu(I) salt (e.g., CuI, 5 mol %), a suitable ligand (e.g., a phosphine ligand, 10 mol %), and a silylating agent (e.g., a silylboronate ester, 1.2 equivalents) to a flame-dried Schlenk tube.

-

Addition of Solvent and Substrate: Add anhydrous solvent (e.g., THF). Add Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (1.0 equivalent) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a designated period (e.g., 12-24 hours).

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC.

-

Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-silylated propionate.

Caption: Workflow for the copper-catalyzed silylation of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Conclusion: A Powerful Tool for Stereoselective Synthesis

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is a powerful and versatile chiral building block with significant applications in the synthesis of complex molecules for both medicinal and materials science research. Its well-defined stereochemistry and the exceptional leaving group ability of the triflate group enable highly stereospecific nucleophilic substitution reactions. As researchers continue to explore new synthetic methodologies, the demand for such reliable and reactive chiral synthons is expected to grow, further solidifying the importance of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate in the synthetic chemist's toolbox.

References

-

PubChem. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate. National Center for Biotechnology Information. [Link]

-

Scharfbier, J., Hazrati, H., Irran, E., & Oestreich, M. (2017). Copper-Catalyzed Substitution of α-Triflyloxy Nitriles and Esters with Silicon Nucleophiles under Inversion of the Configuration. Organic Letters, 19(24), 6562–6565. [Link]

-

Amerigo Scientific. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (≥96%). [Link]

-

Aime, S., Botta, M., Garda, Z., Kucera, B. E., Tircsó, G., Young, V. G., & Woods, M. (2011). Properties, solution state behavior, and crystal structures of chelates of DOTMA. Inorganic chemistry, 50(17), 7955–7965. [Link]

-

Aime, S., Botta, M., Garda, Z., Kucera, B. E., Tircsó, G., Young, V. G., & Woods, M. (2011). Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA. Inorganic Chemistry, 50(17), 7955-7965. [Link]

-

Chemical Point. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate. [Link]

-

PubChem. Ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate. National Center for Biotechnology Information. [Link]

-

Scharfbier, J., Hazrati, H., Irran, E., & Oestreich, M. (2017). Copper-Catalyzed Substitution of α-Triflyloxy Nitriles and Esters with Silicon Nucleophiles under Inversion of the Configuration. Organic Letters, 19(24), 6562–6565. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Substitution of α-Triflyloxy Nitriles and Esters with Silicon Nucleophiles under Inversion of the Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate from Ethyl (S)-lactate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, a valuable chiral building block in organic synthesis. The document details the conversion of the readily available starting material, ethyl (S)-lactate, through triflation. Key aspects of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization are presented. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical application of this important synthetic transformation.

Introduction

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, also known as ethyl (S)-2-triflyloxypropionate, is a key intermediate in the synthesis of a variety of chiral molecules. Its utility stems from the exceptional leaving group ability of the triflate (CF₃SO₃⁻) moiety, which facilitates nucleophilic substitution reactions with high stereochemical control, typically proceeding with inversion of configuration. This allows for the introduction of a wide range of functionalities at the C2 position of the propionate backbone, making it a versatile precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

The synthesis of this compound from ethyl (S)-lactate is a standard yet critical laboratory procedure. Ethyl (S)-lactate is an attractive starting material due to its natural origin, high enantiomeric purity, and relatively low cost.[2][3] The transformation involves the activation of the secondary hydroxyl group of ethyl (S)-lactate by reaction with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base. This guide will provide an in-depth exploration of this process.

Chemical Properties and Applications:

-

Molecular Weight: 250.19 g/mol [5]

-

Appearance: Colorless liquid[6]

-

Key Applications:

-

Synthesis of α-silylated carboxyl compounds.

-

Preparation of chelating agents for imaging applications.

-

A versatile substrate for stereoinvertive nucleophilic substitution reactions.

-

Reaction Mechanism and Theoretical Considerations

The synthesis of ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate from ethyl (S)-lactate is a classic example of an O-sulfonylation reaction. The core of this transformation is the conversion of a poor leaving group (hydroxyl) into an excellent leaving group (triflate).

The Role of Triflic Anhydride

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is a highly reactive and powerful electrophile.[6] The sulfur atom in triflic anhydride is electron-deficient due to the strong electron-withdrawing effect of the two trifluoromethyl groups and the three oxygen atoms. This makes it highly susceptible to nucleophilic attack by the hydroxyl group of ethyl (S)-lactate.

The Necessity of a Base

The reaction between an alcohol and triflic anhydride generates trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid.[6] The presence of a strong acid can lead to unwanted side reactions, such as decomposition of the starting material or product, and can also protonate the desired base, rendering it inactive. Therefore, a non-nucleophilic base is essential to neutralize the generated triflic acid and drive the reaction to completion. Pyridine or sterically hindered bases like 2,6-lutidine are commonly employed for this purpose.

Stereochemistry

A critical aspect of this synthesis is the retention of the stereochemical integrity at the chiral center (C2). The reaction occurs at the oxygen atom of the hydroxyl group and does not involve the breaking of any bonds to the chiral carbon. Consequently, the configuration of the starting ethyl (S)-lactate is preserved in the final product, ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Reaction Visualization

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| Ethyl (S)-lactate | ≥98% | Sigma-Aldrich | 687-47-8 |

| Trifluoromethanesulfonic anhydride | ≥99% | Sigma-Aldrich | 358-23-6 |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Diethyl ether | ACS Reagent | Fisher Scientific | 60-29-7 |

| Saturated sodium bicarbonate solution | Laboratory prepared | - | - |

| Brine (Saturated NaCl solution) | Laboratory prepared | - | - |

| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Round-bottom flask (three-neck)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Charging Reactants: To the flask, add anhydrous dichloromethane (DCM). Dissolve ethyl (S)-lactate (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in the DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Triflic Anhydride: Add triflic anhydride (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of pyridinium triflate will form.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Physical and Spectroscopic Data

| Property | Value |

| Boiling Point | 34 °C at 0.005 mmHg |

| Density | 1.342 g/mL at 25 °C |

| Refractive Index | n20/D 1.374 |

| Optical Activity | [α]20/D −44° (neat) |

Characterization of the purified product is typically performed using standard spectroscopic techniques:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: To confirm the carbon skeleton.

-

¹⁹F NMR: To identify the triflate group (a singlet is expected around -72.6 ppm relative to CFCl₃).[6]

-

FT-IR: To identify characteristic functional groups (e.g., C=O of the ester, S=O of the triflate).

-

Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

Both triflic anhydride and the generated triflic acid are highly corrosive and moisture-sensitive.[7][8][9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.[9][10] The reaction should be conducted in a well-ventilated fume hood.[9][10]

Key Safety Precautions:

-

Moisture Sensitivity: Triflic anhydride reacts violently with water.[8] All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Corrosivity: Avoid contact with skin and eyes.[7][9] In case of contact, flush immediately with copious amounts of water and seek medical attention.[7][8][10]

-

Inhalation: Avoid inhaling vapors.[9]

-

Quenching: The quenching step is exothermic and should be performed slowly and with adequate cooling.

Conclusion

The synthesis of ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate from ethyl (S)-lactate is a robust and reliable method for producing a valuable chiral intermediate. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved while maintaining its stereochemical purity. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the necessary theoretical and practical framework for the successful execution of this important synthetic transformation.

References

- Aime, S., et al. (n.d.).

-

Amerigo Scientific. (n.d.). Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (≥96%). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of ethyl lactate.

- Google Patents. (n.d.). Continuous ethyl lactate preparation method.

- Google Patents. (n.d.). Process for the preparation of triflic anhydride.

-

LOBA CHEMIE PVT.LTD. (2019). TRIFLUOROMETHANESULPHO.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate. PubChem. Retrieved from [Link]

-

Slideshare. (n.d.). Manufacturing Process of Ethyl Lactate.pdf. Retrieved from [Link]

-

Taylor & Francis Online. (2006). (S)-(-)Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

Sources

- 1. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (≥96%) - Amerigo Scientific [amerigoscientific.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 4. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | C6H9F3O5S | CID 11207429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Mechanism of Action of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

Introduction: A Versatile Chiral Building Block

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, a chiral electrophile, has emerged as a pivotal reagent in modern asymmetric synthesis. Its utility lies in its predictable reactivity and the high stereochemical control it offers in the introduction of a propionate moiety. This guide provides an in-depth exploration of the fundamental mechanism of action of this compound, offering insights into its synthesis, reactivity, and practical application for researchers, scientists, and professionals in drug development. The core of its reactivity is governed by the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, coupled with the defined stereochemistry at the C2 position. This combination makes it a powerful tool for constructing complex chiral molecules with a high degree of precision.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is a colorless liquid that is typically stored at low temperatures to ensure its stability.

| Property | Value |

| Molecular Formula | C₆H₉F₃O₅S |

| Molecular Weight | 250.19 g/mol |

| Density | 1.342 g/mL at 25 °C |

| Boiling Point | 34 °C at 0.005 mmHg |

| Refractive Index | n20/D 1.374 |

| Optical Activity | [α]20/D −44°, neat |

| CAS Number | 84028-88-6 |

This data is compiled from commercially available sources.[1]

The synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is readily achieved from the commercially available and inexpensive chiral precursor, ethyl (S)-lactate. The process involves the conversion of the hydroxyl group of the lactate into a triflate, a super leaving group. This is typically accomplished by reacting ethyl (S)-lactate with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, in an aprotic solvent like dichloromethane at low temperatures. The base serves to neutralize the triflic acid byproduct generated during the reaction.

Caption: Synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate.

Part 2: The Core Mechanism of Action: Sₙ2 Displacement

The primary mechanism of action for Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is the bimolecular nucleophilic substitution (Sₙ2) reaction. This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the triflate leaving group, and simultaneously, the carbon-oxygen bond of the triflate group breaks.

Several key factors contribute to the prevalence of the Sₙ2 mechanism:

-

The Triflate Leaving Group: The trifluoromethanesulfonate anion is an exceptionally stable species due to the strong electron-withdrawing effect of the three fluorine atoms and resonance delocalization of the negative charge across the three oxygen atoms. This high stability makes it an excellent leaving group, readily departing from the carbon center.

-

Stereochemistry and Backside Attack: In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". This leads to a predictable and complete inversion of the stereochemical configuration at the reaction center. Consequently, starting with the (S)-enantiomer of the triflate, the product will have the (R)-configuration. This stereospecificity is a cornerstone of its utility in asymmetric synthesis.

-

Unhindered Reaction Center: The electrophilic carbon is a secondary center, which is generally amenable to Sₙ2 reactions, especially with a highly reactive leaving group. The steric hindrance around the reaction site is not prohibitive for the approach of most nucleophiles.

Caption: Sₙ2 mechanism with inversion of configuration.

Factors Influencing the Sₙ2 Reaction

The efficiency and outcome of the Sₙ2 reaction involving Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate are influenced by several experimental parameters:

-

Nucleophile: The strength of the nucleophile is a critical factor. Stronger nucleophiles, such as azide, cyanide, and thiolates, will react more rapidly. Weaker nucleophiles may require more forcing conditions (e.g., higher temperatures) or may not react at all.

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO), are generally preferred for Sₙ2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination.

Part 3: Experimental Protocol: A Case Study - Synthesis of an (R)-2-Azido Propionate Derivative

The introduction of an azide group via an Sₙ2 reaction is a common and highly useful transformation in organic synthesis, as the azide can be subsequently reduced to an amine or participate in click chemistry reactions. The reaction of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate with sodium azide provides a textbook example of its stereospecific reactivity.

Methodology

-

Reaction Setup: To a solution of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, to increase the rate if necessary) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

-

Extraction: Extract the aqueous layer with the organic solvent (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl (R)-2-azidopropionate.

Caption: Experimental workflow for azidation.

Part 4: Competing Reactions and Side Products

While the Sₙ2 pathway is dominant, under certain conditions, a competing elimination (E2) reaction can occur, leading to the formation of ethyl acrylate as a byproduct. The E2 reaction is favored by:

-

Strong, sterically hindered bases: If the nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it may preferentially abstract a proton from the adjacent carbon rather than attacking the electrophilic center.

-

High temperatures: Increased thermal energy can provide the activation energy needed for the E2 pathway.

-

Solvent: Less polar solvents that do not favor the charge separation in the Sₙ2 transition state may slightly favor the E2 pathway.

For most common nucleophiles used with Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (e.g., azide, cyanide, amines), the Sₙ2 reaction is the major pathway, and the formation of elimination byproducts is minimal, especially when the reaction is conducted at moderate temperatures.

Part 5: Applications in Asymmetric Synthesis

The ability to introduce a chiral propionate unit with a defined stereochemistry is of great importance in the synthesis of complex molecules, particularly in the pharmaceutical industry. Many biologically active molecules contain this structural motif.

One notable application of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). These DOTA analogs are used as chelating agents for metal ions in medical imaging applications, such as magnetic resonance imaging (MRI) contrast agents. The chiral centers introduced from the propionate moiety can influence the properties of the resulting metal complex.

Another significant application is in the copper-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters to produce α-silylated carboxyl compounds. These silylated products are versatile intermediates in organic synthesis.

The trifluoromethyl group itself is a highly sought-after moiety in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity to target proteins due to its high lipophilicity and strong electron-withdrawing nature.

Conclusion

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is a powerful and reliable chiral building block in organic synthesis. Its reactivity is dominated by the Sₙ2 mechanism, which proceeds with complete inversion of configuration, allowing for the predictable and efficient introduction of a chiral propionate unit. The exceptional leaving group ability of the triflate group ensures high reactivity towards a wide range of nucleophiles under mild conditions. By understanding the core principles of its mechanism of action and the factors that influence its reactivity, researchers and drug development professionals can effectively utilize this reagent to construct complex, stereochemically defined molecules with high precision.

References

-

Amerigo Scientific. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate (≥96%). [Link]

-

Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Pham-Huy, C., He, H., & Pham-Huy, C. (2008). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 4(2), 85–90. [Link]

-

Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]

Sources

A Comprehensive Technical Guide to Ethyl O-trifluoromethanesulfonyl-L-lactate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of Ethyl O-trifluoromethanesulfonyl-L-lactate, also known as Ethyl L-lactate 2-O-triflate. This chiral electrophile, derived from the renewable and readily available ethyl L-lactate, is a valuable building block in stereoselective synthesis. This document details its synthesis from its precursor, outlines its key physicochemical properties, and explores its applications, with a particular focus on its reactivity in nucleophilic substitution reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization in the laboratory.

Introduction: A Chiral Building Block of Strategic Importance

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries. Chiral building blocks, which serve as foundational scaffolds for the construction of complex stereodefined molecules, are therefore of paramount importance. Ethyl O-trifluoromethanesulfonyl-L-lactate emerges as a significant reagent in this context.

Derived from ethyl L-lactate, a bio-based and "green" solvent, this triflate ester combines a readily accessible chiral core with the exceptional leaving group ability of the trifluoromethanesulfonyl (triflate) group.[1] This combination renders the C2 position of the lactate backbone highly susceptible to nucleophilic attack, enabling a variety of stereospecific transformations. This guide will serve as a comprehensive resource for understanding and utilizing this powerful synthetic tool.

Synonyms:

-

Ethyl L-lactate 2-O-triflate[2]

-

Ethyl (S)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate[3]

-

(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate[3]

Physicochemical and Spectroscopic Profile

While extensive experimental data for Ethyl O-trifluoromethanesulfonyl-L-lactate is not broadly published, its properties can be inferred from its structure and data for its precursor, ethyl L-lactate.

Physicochemical Properties

The following table summarizes the known and predicted properties of Ethyl O-trifluoromethanesulfonyl-L-lactate and its precursor.

| Property | Ethyl L-lactate | Ethyl O-trifluoromethanesulfonyl-L-lactate | Data Source(s) |

| Molecular Formula | C₅H₁₀O₃ | C₆H₉F₃O₅S | [3][4] |

| Molecular Weight | 118.13 g/mol | 250.19 g/mol | [4] |

| Appearance | Colorless liquid | Predicted: Colorless to pale yellow oil | [4] |

| Boiling Point | 151-155 °C | - | [4] |

| Chiral Rotation ([α]D) | -11.3° | - | [4] |

| CAS Number | 687-47-8 (L-isomer) | 84028-88-6 | [3][4] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton at the C2 position is expected to show a downfield shift compared to ethyl L-lactate (around 4.3 ppm) due to the strong electron-withdrawing effect of the triflate group. The quartet and triplet of the ethyl ester group and the doublet of the methyl group at C3 will also be present.

-

¹³C NMR: The carbon at the C2 position will be significantly deshielded. The carbonyl carbon of the ester and the carbons of the ethyl group will also be observable. A characteristic quartet for the trifluoromethyl carbon is expected due to coupling with fluorine.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the triflate group is expected.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the ester (around 1750 cm⁻¹), and strong S=O stretching bands for the sulfonate group (in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹) are anticipated.

Synthesis of Ethyl O-trifluoromethanesulfonyl-L-lactate: A Robust Protocol

The synthesis of Ethyl O-trifluoromethanesulfonyl-L-lactate involves the conversion of the secondary alcohol of ethyl L-lactate into a triflate ester. This is typically achieved by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Reaction Mechanism

The triflation of an alcohol is a well-established transformation. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride. A proton is then abstracted by a base, leading to the formation of the triflate ester and the corresponding protonated base.

Caption: General mechanism for the triflation of an alcohol.

Detailed Experimental Protocol (Generalized)

Disclaimer: The following protocol is a generalized procedure based on standard methods for the triflation of secondary alcohols. Researchers should conduct their own optimization and safety assessment.

Materials:

-

Ethyl L-lactate (anhydrous)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine or 2,6-lutidine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous ethyl L-lactate (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.1-0.5 M solution.

-

Cool the solution to -20 °C to 0 °C using an appropriate cooling bath.

-

Add anhydrous pyridine or 2,6-lutidine (1.2-1.5 eq) dropwise to the stirred solution, maintaining the internal temperature.

-

Slowly add trifluoromethanesulfonic anhydride (1.1-1.3 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with cold 1M HCl (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature to avoid decomposition.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation: The success of the synthesis can be validated by obtaining ¹H NMR and ¹³C NMR spectra of the purified product and comparing them to the expected shifts. The disappearance of the hydroxyl proton signal from the starting material and the downfield shift of the C2 proton are key indicators of a successful reaction.

Applications in Stereoselective Synthesis

The primary utility of Ethyl O-trifluoromethanesulfonyl-L-lactate lies in its role as a chiral electrophile. The triflate group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic substitution, which often proceeds with inversion of configuration (Sₙ2 mechanism).

Nucleophilic Substitution with Carbon and Heteroatom Nucleophiles

A key application of chiral α-triflyloxy esters is in copper-catalyzed nucleophilic displacement reactions. For instance, α-triflyloxy esters can react with silicon nucleophiles in the presence of a copper catalyst to generate highly enantioenriched α-silylated carboxyl compounds with inversion of configuration.[1] This transformation provides a powerful tool for the synthesis of valuable organosilicon compounds.

Caption: Sₙ2 reaction of Ethyl L-lactate 2-O-triflate.

This reactivity can be extended to a wide range of other nucleophiles, including:

-

Organocuprates: For the formation of new carbon-carbon bonds.

-

Azides: To introduce a nitrogen functionality, which can be further elaborated into amines or other nitrogen-containing heterocycles.

-

Thiolates: For the synthesis of chiral thioethers.

-

Halides: To achieve stereospecific halogenation.

The stereochemical outcome of these reactions allows for the predictable synthesis of a diverse array of chiral molecules from a single, readily available starting material.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the critical importance of safety when handling Ethyl O-trifluoromethanesulfonyl-L-lactate and its synthetic precursors.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is highly corrosive, toxic, and reacts violently with water.[5] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving Tf₂O should be conducted under an inert atmosphere (nitrogen or argon).

-

Pyridine and 2,6-Lutidine: These bases are flammable, toxic, and have strong, unpleasant odors. They should be handled in a fume hood.

-

Ethyl O-trifluoromethanesulfonyl-L-lactate: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

-

General Precautions: Always work in a well-ventilated area. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Ethyl O-trifluoromethanesulfonyl-L-lactate stands as a testament to the power of leveraging readily available chiral pool starting materials for the construction of high-value, stereochemically defined molecules. Its synthesis from the green solvent ethyl L-lactate, coupled with the exceptional reactivity conferred by the triflate leaving group, makes it a valuable asset for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a strong emphasis on practical, field-proven insights and safety. As the demand for enantiomerically pure compounds continues to escalate, the strategic application of chiral building blocks like Ethyl O-trifluoromethanesulfonyl-L-lactate will undoubtedly play an increasingly vital role in advancing the frontiers of drug discovery and materials science.

References

-

Wikipedia. Ethyl lactate. [Link]

-

PubChem. Ethyl lactate. [Link]

- Google Patents.

- Merlo, A. A., & Gallardo, H. (2006). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals.

-

ChemExpress. Ethyl (S)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate. [Link]

-

Bentham Science. Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. [Link]

-

PrepChem. Synthesis of ethyl-(S)-2[(methylsulfonyl)oxy]propionate. [Link]

-

PubChem. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate. [Link]

-

Scharfbier, J., et al. (2017). Copper-Catalyzed Substitution of α-Triflyloxy Nitriles and Esters with Silicon Nucleophiles under Inversion of the Configuration. Organic Letters. [Link]

- Takase, M., Ito, Y., & Terashima, S. (1989). An Improved Synthetic Method of (S)-2-Alkoxypropanals from Ethyl (S)-Lactate. Bulletin of the Chemical Society of Japan, 62, 3038–3040.

-

National Institutes of Health. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. [Link]

-

PubChem. (S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate. [Link]

Sources

- 1. Copper-Catalyzed Substitution of α-Triflyloxy Nitriles and Esters with Silicon Nucleophiles under Inversion of the Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 84028-88-6|(S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate|BLD Pharm [bldpharm.com]

- 3. Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | C6H9F3O5S | CID 11207429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.fr [fishersci.fr]

The Trifluoromethanesulfonyloxy (Triflate) Group: A Nexus of Reactivity in Modern Organic Synthesis

Abstract

The trifluoromethanesulfonyloxy group, commonly known as the triflate group (-OTf), stands as a cornerstone of modern organic synthesis. Its unparalleled reactivity, derived from a unique combination of electronic and steric properties, has rendered it an indispensable tool for chemists in academia and industry. This technical guide provides an in-depth exploration of the triflate group's fundamental characteristics and its pivotal role in driving a wide array of chemical transformations. We will dissect the causal factors behind its exceptional leaving group ability, provide validated experimental protocols for its installation, and survey its application in key reaction classes, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the triflate group's potent reactivity to address complex synthetic challenges.

The Genesis of Reactivity: Core Chemical Principles

The trifluoromethanesulfonyloxy group is the ester of trifluoromethanesulfonic acid (triflic acid, TfOH). The profound reactivity of the triflate group is not accidental but a direct consequence of the chemical properties of its parent acid.

The "Superacid" Ancillary: Electronic Stabilization

Triflic acid is classified as a superacid, meaning it is more acidic than 100% sulfuric acid.[1] Its conjugate base, the triflate anion (CF₃SO₃⁻), is exceptionally stable. This stability is the key to the triflate's function as a superior leaving group and can be attributed to two primary electronic effects:

-

Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bonds, pulling electron density away from the sulfonate core.[2]

-

Resonance Delocalization: The negative charge on the departed anion is delocalized across the three oxygen atoms through resonance.[1][3]

This synergistic stabilization ensures that the triflate anion is a very weak base, making its departure from a substrate energetically favorable.[3]

A Quantitative Comparison of Sulfonate Leaving Groups

The superiority of the triflate group is best understood through quantitative comparison with other common sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs). The leaving group ability generally follows the order: Triflate > Tosylate > Mesylate .[2][4] This hierarchy is directly correlated with the acidity of their conjugate acids.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S N 2 Rate |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -14 [4][5] | ~3 x 10⁴ - 5.6 x 10⁴ [4] |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[4] | ~1 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 to -2.6[4] | ~0.6 |

Table 1: Comparison of Common Sulfonate Leaving Groups. The data clearly illustrates the exceptional leaving group ability of triflate, as evidenced by the extremely low pKa of its conjugate acid and its significantly faster relative rate in S N 2 reactions.[4]

Installation of the Triflate Group: Activating Alcohols

The most common method for introducing a triflate group is the reaction of an alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[6]

General Experimental Protocol: Synthesis of an Alkyl Triflate

This protocol outlines a standard procedure for the triflation of a primary or secondary alcohol.

Materials:

-

Alcohol substrate (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 - 1.5 equiv)

-

Pyridine or 2,6-lutidine (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -20 °C to 0 °C using an appropriate cooling bath.[7]

-

Add the base (e.g., pyridine) dropwise to the stirred solution.

-

Slowly add trifluoromethanesulfonic anhydride to the reaction mixture. A slight exotherm may be observed.

-

Allow the reaction to stir at the cooled temperature for 30-60 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[7]

-

Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Trustworthiness Note: Alkyl triflates can be unstable, particularly secondary triflates which may undergo elimination.[8] They are often used immediately in the next step without extensive purification.[7] If purification is necessary, rapid column chromatography on silica gel at low temperatures is recommended.

// Connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dot Figure 1: General workflow for the synthesis of alkyl triflates.

The Triflate Group in Action: Key Synthetic Applications

The high reactivity of the triflate group makes it a versatile tool in a multitude of organic reactions.

Nucleophilic Substitution Reactions

Due to its exceptional leaving group ability, the triflate group is highly susceptible to displacement by a wide range of nucleophiles in S N 2 reactions. Alkyl triflates are extremely reactive in these transformations, often proceeding under milder conditions and with faster reaction rates than the corresponding halides or other sulfonates.[1][9]

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl and aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions.[1][10] They serve as stable and readily accessible alternatives to organic halides. The reactivity of triflates in these reactions is generally greater than that of bromides, and significantly greater than chlorides.[11]

3.2.1. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[11] Aryl and vinyl triflates are particularly effective electrophiles in this transformation.[10]

Mechanism Overview:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-triflate bond of the substrate, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

// Edges with labels Pd0 -> OxAdd [label="Oxidative\nAddition\n(R¹-OTf)"]; OxAdd -> Trans [label="Transmetalation\n(R²-B(OR)₂ + Base)"]; Trans -> Pd0 [label="Reductive\nElimination"]; Trans -> Product [style=dashed]; } dot Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

3.2.2. Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate

This protocol provides a general procedure for the coupling of an aryl triflate with an arylboronic acid.

Materials:

-

Aryl triflate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl triflate, arylboronic acid, and base.

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the solvent system (e.g., a mixture of dioxane and water).[12]

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Formation of Vinyl Triflates

Vinyl triflates, synthesized from ketones, are valuable intermediates that enable cross-coupling reactions at sp²-hybridized carbon centers.[13] They are typically prepared by treating a ketone enolate with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[6]

Beyond a Leaving Group: Other Roles of the Triflate Moiety

While best known as a leaving group, the triflate moiety plays other important roles in organic synthesis.

-

Lewis Acid Catalysis: Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and other rare-earth metal triflates, are stable, water-tolerant Lewis acids that catalyze a wide range of reactions including aldol and Friedel-Crafts reactions.[14][15][16]

-

Electrophilic Trifluoromethylation: Certain reagents containing a triflate counter-ion, such as S-(trifluoromethyl)dibenzothiophenium triflate, act as electrophilic sources of a "CF₃⁺" synthon for trifluoromethylation reactions.[17][18][19]

-

Nucleophilic Triflate: Although counterintuitive, the triflate anion can act as a nucleophile under certain conditions, particularly in the presence of highly reactive electrophiles or in reactions driven by the precipitation of a salt (e.g., with silver salts).[5]

Conclusion

The trifluoromethanesulfonyloxy group is a powerful and versatile functional group that has fundamentally shaped the landscape of modern organic synthesis. Its exceptional leaving group ability, stemming from the profound stability of the triflate anion, enables a vast range of transformations under mild conditions. From facilitating rapid nucleophilic substitutions to enabling robust palladium-catalyzed cross-couplings, the triflate group provides chemists with a reliable and highly reactive tool. A thorough understanding of its properties, methods of installation, and diverse reactivity patterns is essential for any scientist engaged in the design and execution of complex synthetic strategies in drug discovery and materials science.

References

-

Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Retrieved from [Link]

-

Luo, S. (2005, April). Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media. Mini-Reviews in Organic Chemistry, 2(2), 177-202. Retrieved from [Link]

-

Ashenhurst, J. (2024, March 4). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]

-

Reddit. (2023, February 22). leaving group ability of triflate. r/OrganicChemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of triflate. Retrieved from [Link]

-

Dhakal, B., & Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Israel Journal of Chemistry, 58(1-2), 103-113. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

J.C. Salazar, et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Angewandte Chemie International Edition, 53(51), 1324-1347. Retrieved from [Link]

-

Fairlamb, I. J. S., et al. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (16), 1844-1845. Retrieved from [Link]

-

Ma, J. A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975-996. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

Shreeve, J. M., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(21), 7248–7254. Retrieved from [Link]

-

Kobayashi, S. (1999). Rare-Earth Metal Triflates in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Retrieved from [Link]

-

Shen, Q., et al. (2013). Self-stable Electrophilic Reagents for Trifluoromethylthiolation. Angewandte Chemie International Edition, 52(12), 3457-3460. Retrieved from [Link]

-